Bis(2-methoxyethyl)aminosulfur trifluoride
Overview
Description
Bis(2-methoxyethyl)aminosulfur trifluoride: is a versatile and thermally stable nucleophilic fluorinating reagent. It is commonly used in organic synthesis for the conversion of various functional groups into their fluorinated derivatives. This compound is known for its effectiveness in deoxofluorination reactions, where it replaces oxygen atoms with fluorine atoms in organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Bis(2-methoxyethyl)aminosulfur trifluoride can be synthesized from bis(2-methoxyethyl)amine. The synthesis involves the reaction of bis(2-methoxyethyl)amine with sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (DCM) at low temperatures to ensure the stability of the product .
Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in a continuous flow reactor to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: : Bis(2-methoxyethyl)aminosulfur trifluoride undergoes several types of reactions, including:
Deoxofluorination: Conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives.
Substitution: Replacement of oxygen atoms with fluorine atoms in various organic molecules.
Common Reagents and Conditions
Major Products
Alkyl Fluorides: Formed from the deoxofluorination of alcohols.
Gem-Difluorides: Formed from the deoxofluorination of aldehydes and ketones.
Trifluoromethyl Derivatives: Formed from the deoxofluorination of carboxylic acids.
Scientific Research Applications
Chemistry: : Bis(2-methoxyethyl)aminosulfur trifluoride is widely used in organic synthesis for the preparation of fluorinated compounds. It is particularly valuable in the pharmaceutical industry for the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability .
Biology: : In biological research, fluorinated compounds synthesized using this compound are used as probes and tracers. These compounds can help in the study of biological processes and the development of diagnostic tools .
Medicine: : The compound is used in the synthesis of fluorinated pharmaceuticals, which are known for their enhanced therapeutic properties. Fluorinated drugs often have better pharmacokinetic profiles and increased potency .
Industry: : In the industrial sector, this compound is used in the production of agrochemicals and materials with unique properties. Fluorinated compounds are known for their chemical resistance and stability, making them valuable in various applications .
Mechanism of Action
Mechanism: : Bis(2-methoxyethyl)aminosulfur trifluoride acts as a nucleophilic fluorinating agent. It facilitates the replacement of oxygen atoms with fluorine atoms in organic molecules through a deoxofluorination mechanism. The compound interacts with the target molecule, leading to the formation of a fluorinated product and the release of by-products .
Molecular Targets and Pathways: : The primary molecular targets of this compound are functional groups containing oxygen atoms, such as alcohols, aldehydes, ketones, and carboxylic acids. The compound’s action involves the nucleophilic attack on these functional groups, resulting in the substitution of oxygen with fluorine .
Comparison with Similar Compounds
Similar Compounds
Diethylaminosulfur trifluoride (DAST): Another widely used deoxofluorinating agent.
XtalFluor-E®: A fluorinating reagent known for its high reactivity and selectivity.
XtalFluor-M®: Similar to XtalFluor-E®, but with different reactivity profiles.
Uniqueness: : Bis(2-methoxyethyl)aminosulfur trifluoride stands out due to its enhanced thermal stability and broader spectrum of activity compared to traditional deoxofluorinating agents like diethylaminosulfur trifluoride (DAST). Its ability to perform deoxofluorination under milder conditions makes it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14F3NO2S/c1-11-5-3-10(4-6-12-2)13(7,8)9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYTRAZFJURPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074898 | |
Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202289-38-1 | |
Record name | Deoxo-Fluor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202289-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxy-fluor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202289381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-methoxyethyl)aminosulfur Trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-METHOXYETHYL)AMINOSULFUR TRIFLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6219390VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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